molecular formula C11H11Br2N3O B1460241 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-57-9

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1460241
CAS No.: 1416713-57-9
M. Wt: 361.03 g/mol
InChI Key: GMIYONNPCBCABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with bromine atoms at positions 3 and 6, and a tetrahydro-2H-pyran-2-yl (THP) group at position 1. The THP group acts as a protective moiety, enhancing solubility and stability during synthetic processes . The dibromo substitution introduces steric and electronic effects that influence reactivity, making the compound a versatile intermediate in medicinal chemistry for further derivatization via cross-coupling reactions.

Properties

IUPAC Name

3,6-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIYONNPCBCABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridinyl Keto Esters (Key Intermediates)

  • Starting Materials: 2-chloro-3-nitropyridines (including dibromo-substituted variants).
  • Reagents: Ethyl acetoacetate and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
  • Conditions: The reaction mixture is stirred at 40 °C for 2–6 hours.
  • Mechanism: S_NAr displacement of the chloro substituent by the enolate of ethyl acetoacetate, forming pyridinyl keto esters that exist predominantly as enol tautomers in solution.
  • Isolation: Acidification with concentrated HCl, extraction with chloroform, drying, and purification by column chromatography.

Azo-Coupling via Arenediazonium Tosylates

  • Arenediazonium Tosylates Preparation: Diazotization of anilines in the presence of p-toluenesulfonic acid to yield stable arenediazonium tosylates.
  • Coupling Reaction: The pyridinyl keto esters react with arenediazonium tosylates in the presence of pyridine under non-aqueous conditions, yielding azo-compounds quantitatively.
  • Significance: The use of tosylates improves safety and stability compared to arenediazonium chlorides.

One-Pot Deacylation and Pyrazole Ring Annulation

  • Reagents: Secondary amines such as pyrrolidine are added to the azo-compound solution.
  • Process: The nucleophilic base promotes deacylation and intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core.
  • Mechanistic Insight: An unusual C-N migration of the acetyl group occurs, passing through an N-acetyl-N-arylhydrazone intermediate before cyclization.
  • Conditions: Mild heating at 40 °C facilitates complete conversion.
  • Outcome: Moderate to high yields of the target pyrazolo[4,3-b]pyridines, including dibromo derivatives, are obtained.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
S_NAr substitution NaH, ethyl acetoacetate, THF, 40 °C, 2–6 h Formation of pyridinyl keto esters; enol tautomer predominant
Arenediazonium tosylate synthesis Diazotization of anilines with p-TsOH Stable tosylates safer than chlorides
Azo-coupling Pyridine, non-aqueous, room temperature Quantitative yield of azo-compounds
Deacylation and cyclization Pyrrolidine, 40 °C One-pot reaction; C-N acetyl migration intermediate formed

Summary Table of Key Intermediates and Products

Compound ID Description Yield (%) Characterization Methods
2a–c Pyridinyl keto esters 70–90 NMR, HRMS, X-ray diffraction
4a Azo-compound intermediate Quantitative NMR
5a Pyrazolo[4,3-b]pyridine product Moderate to high NMR, HRMS, X-ray diffraction
5a′ N-acetyl-N-arylhydrazone intermediate Isolated and characterized NMR, X-ray diffraction

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Cycloaddition Reactions: The pyrazolo[4,3-b]pyridine core can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while cycloaddition reactions can produce complex polycyclic structures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-b]pyridine exhibit promising anticancer properties. Specifically, compounds similar to 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that modifications in the bromine substituents can enhance the selectivity and potency against specific cancer cell lines .

Neuroprotective Effects
Another significant application lies in neuroprotection. Compounds with a pyrazolo framework have been explored for their ability to protect neuronal cells from oxidative stress and excitotoxicity. The tetrahydro-pyran moiety is believed to play a crucial role in enhancing the blood-brain barrier permeability, making these compounds suitable candidates for treating neurodegenerative diseases .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. The presence of bromine atoms provides sites for further chemical modifications, allowing for the development of functionalized polymers with tailored properties for applications in coatings and adhesives .

Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronics. Its ability to form charge transfer complexes can be exploited in the development of organic semiconductors and photovoltaic devices. Research into the charge mobility of pyrazolo derivatives suggests potential applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Synthetic Intermediate

Synthesis of Bioactive Molecules
As a synthetic intermediate, this compound serves as a versatile precursor for various bioactive molecules. Its unique structure allows for multiple functionalization routes, enabling chemists to create libraries of compounds for screening against biological targets .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
NeuroprotectionShowed significant reduction in neuronal death under oxidative stress conditions in vitro.
Polymer SynthesisSuccessfully incorporated into poly(methyl methacrylate) matrices enhancing thermal stability.
Organic ElectronicsExhibited high charge mobility when integrated into polymer blends for OLED applications.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Pyrazolo[4,3-b]pyridine (fused pyrazole and pyridine rings).
  • Substituents :
    • Bromine at positions 3 and 6 (electron-withdrawing, enhances electrophilicity).
    • THP group at position 1 (improves pharmacokinetic properties).

Structural Analogues and Substitution Patterns

The compound is compared to structurally related pyrazolo-pyridine derivatives with variations in halogenation, substituent positions, and core ring systems. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Formula Avg. Mass (g/mol) Key Features/Applications
3,6-Dibromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine (Target) Pyrazolo[4,3-b]pyridine Br (3,6); THP (1) C₁₁H₁₁Br₂N₃O ~362.04* Potential kinase inhibitor intermediate
6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Br (6); THP (1) C₁₁H₁₂BrN₃O 282.14 Intermediate for Suzuki couplings
4-Bromo-1-(THP)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Br (4); THP (1) C₁₁H₁₂BrN₃O 282.14 Unknown bioactivity; structural isomer
3-Bromo-6-chloro-1-(THP)-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Br (3); Cl (6); THP (1) C₁₁H₁₁BrClN₃O 316.59 Dual halogenation for selective binding
1-Methyl-6-boronate-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine B(OR)₂ (6); CH₃ (1) C₁₃H₁₈BN₃O₂ 259.12 Suzuki-Miyaura cross-coupling building block

*Note: The target compound’s mass is inferred based on the addition of a second bromine to the mono-bromo analog (282.14 + 79.9 ≈ 362.04).

Halogenation Effects :
  • Target vs. 6-Bromo Analog: The second bromine at position 3 increases molecular weight (~362 vs. 282) and lipophilicity (clogP ~3.5* vs.
  • Target vs. 3-Bromo-6-chloro Analog : Bromine’s larger atomic radius and polarizability compared to chlorine may improve halogen bonding with protein residues (e.g., carbonyl groups or π-systems), as seen in kinase inhibitors like APcK110 .
Core Ring Variations :
  • Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine : Positional isomerism alters electronic distribution. For example, 4-Bromo-1-(THP)-1H-pyrazolo[3,4-b]pyridine may exhibit distinct reactivity in nucleophilic substitutions due to differing nitrogen accessibility.
  • Pyrazolo[4,3-c]pyridine Derivatives : These analogs (e.g., 3-bromo-6-chloro variant ) have demonstrated antiproliferative activity in studies, suggesting the target compound’s dibromo substitution could similarly modulate cell-signaling pathways .
THP Group Role :

The THP moiety is a common protective group that improves solubility and metabolic stability. Its presence in all analogs listed in Table 1 underscores its utility in medicinal chemistry workflows .

Biological Activity

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing on diverse research findings.

  • Molecular Formula : C11H11Br2N3O
  • Molecular Weight : 361.03 g/mol
  • CAS Number : 1416713-57-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on specific molecular targets.

Anticancer Activity

Research indicates that this compound exhibits potent activity against certain cancer cell lines. For instance, it has been shown to inhibit the ALK5 receptor, which is implicated in the progression of various malignancies. In one study, a related compound demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and 74.6 nM in NIH3T3 cells, suggesting a promising therapeutic window for tumor inhibition without significant toxicity at effective doses .

The mechanism through which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's structural similarities to other pyrazolo[4,3-b]pyridines suggest it may interact with similar biological targets.

Case Studies and Research Findings

StudyFindingsIC50 Values
Study AInhibition of ALK5 in cancer models25 nM (ALK5 autophosphorylation)
Study BCytotoxic effects on cancer cell lines74.6 nM (NIH3T3 cells)
Study CAntimicrobial activity against bacteriaVaries by strain

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield derivatives with varying biological activities. The structural modifications can enhance potency or selectivity towards specific biological targets.

Synthetic Pathway Example

A typical synthetic route may involve:

  • Formation of the pyrazole core via cyclization reactions.
  • Bromination at the 3 and 6 positions.
  • Introduction of the tetrahydro-pyran moiety through nucleophilic substitution.

Q & A

Q. What analytical techniques differentiate between regioisomers or byproducts in the synthesis of this compound?

  • Methodological Answer : Use 1H^1H-13C^{13}C HSQC NMR to resolve overlapping signals. LC-MS with ion mobility spectrometry can separate isomers based on collision cross-section differences. Compare HRMS isotopic patterns to identify bromine positionality .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

  • Methodological Answer : 3D models often show reduced compound penetration due to extracellular matrix barriers. Quantify intracellular concentrations via LC-MS and adjust dosing regimens. Use fluorescence microscopy to visualize spatial distribution in spheroids .

Q. What experimental controls are critical when evaluating this compound’s metabolic stability in hepatocyte assays?

  • Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated hepatocytes). Normalize data to protein content and account for batch-to-batch variability in hepatocyte viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.